Indoline-7-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQGVNABCBCXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Considerations and Derivatives of Indoline 7 Carboxamide
Core Indoline-7-carboxamide Scaffold Analysis and Isomeric Forms
The fundamental structure of this compound consists of a bicyclic indoline (B122111) core, which is a saturated analog of indole (B1671886), with a carboxamide group appended at the 7th position of the benzene (B151609) ring. The indoline nucleus is a fusion of a benzene ring and a pyrrolidine (B122466) ring. The carboxamide group (-CONH₂) is a key functional group that can participate in hydrogen bonding, influencing the molecule's physical properties and interactions with biological targets.
Isomeric forms of this compound can arise from the position of the carboxamide group on the indoline ring. While this article focuses on the 7-carboxamide isomer, other positional isomers such as indole-2-carboxamide, indole-3-carboxamide, and so on, exist and have been studied in various contexts. google.com The presence of chiral centers, typically introduced through substitution, gives rise to stereoisomers (enantiomers and diastereomers), a critical aspect discussed in section 2.4. google.comgoogle.com
Fused this compound Systems (e.g., Tetrahydropyrroloindole-7-carboxamides)
The indoline scaffold can be extended through the fusion of additional rings, leading to complex polycyclic systems. These fused systems are of great interest due to their rigid three-dimensional structures, which can be tailored for specific applications.
One prominent method for creating such systems is through cycloaddition reactions. For instance, Zn(II)-catalyzed formal [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been used to synthesize tetracyclic fused ring systems like tetrahydro-1H-pyridazino[3,4-b]indoles. nih.govacs.org This reaction demonstrates high tolerance for various functional groups on the indole ring, including both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -Cl, -CN, -NO₂) groups. nih.govacs.org
Another strategy involves intramolecular annulation reactions. The use of N-bromosuccinimide (NBS) can induce the cyclization of substrates like 3-(1H-indol-3-yl)-N-alkoxypropanamide to form fused-indoline structures. rsc.org The outcome of this reaction is heavily influenced by the substituent at the C2 position of the indole ring. rsc.org
An example of a fused system is the tetrahydropyrrolo[2,3-b]indole structure. Convergent synthetic approaches, such as an interrupted Fischer indolization sequence, have been developed to construct this fused indoline ring scaffold. rsc.org These methods provide access to complex molecules with potential biological activities.
Table 1: Synthesis of Fused Indoline Systems
| Starting Material Type | Reaction Type | Catalyst/Reagent | Fused System Formed | Ref |
|---|---|---|---|---|
| Indoles and 1,2-diaza-1,3-dienes | [4+2] Cycloaddition | Zn(II) | Tetrahydro-1H-pyridazino[3,4-b]indoles | nih.govacs.org |
| 3-(1H-indol-3-yl)-N-alkoxypropanamide | Intramolecular Annulation | NBS | Fused-cyclization products | rsc.org |
Influence of Substituents on the Indoline Ring System and Carboxamide Moiety
The chemical and physical properties of the this compound scaffold can be significantly modulated by introducing various substituents onto the indoline ring or the carboxamide moiety.
On the Indoline Ring: The electronic nature of substituents on the indole ring plays a crucial role in its reactivity. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the ring system, enhancing its nucleophilicity and making it more reactive towards electrophiles. rsc.orgmdpi.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or fluoro (-F) decrease the ring's nucleophilicity. rsc.org The position of the substituent also matters; for example, in the synthesis of 3-substituted indoles, electron-donating groups at the C5 position have been shown to improve reaction yields compared to deactivating halogen groups. rsc.org Steric effects from bulky substituents can also influence reaction outcomes, sometimes leading to lower yields or different product distributions due to steric hindrance. rsc.org
On the Carboxamide Moiety: The carboxamide group itself is a critical pharmacophore. Substitution on the carboxamide nitrogen can have a profound impact on biological activity. For instance, in a series of antiproliferative compounds, a mono-substituted carboxamide moiety was found to be essential for activity, while exhaustive substitution on the nitrogen atom led to a marked decrease or complete loss of activity. nih.gov The nature of the substituent is also key; aromatic or heteroaromatic rings attached to the carboxamide are often favored over aliphatic groups. nih.gov The position of the carboxamide group on the core scaffold also influences biological outcomes, as demonstrated in studies of quinolinone-carboxamides where the activity varied between 6-carboxamide and 8-carboxamide isomers. acs.org
The reactivity of the carboxamide group is influenced by a competition between inductive electron withdrawal by the nitrogen and oxygen atoms and conjugative electron donation from the nitrogen lone pair into the carbonyl group. msu.edu This balance affects the group's hydrogen bonding capacity and its interaction with biological macromolecules.
Stereochemical Aspects of Substituted Indoline-7-carboxamides
When substituents are introduced to the this compound scaffold, chiral centers can be created, leading to the existence of stereoisomers (enantiomers and diastereomers). google.com The specific three-dimensional arrangement of atoms is often critical for biological activity, with one enantiomer frequently exhibiting significantly higher potency than the other (the eutomer and distomer, respectively).
A prominent example is found in the development of 3,5-disubstituted-indole-7-carboxamides. acs.org The chiral resolution of a racemic compound led to the isolation of the (R)- and (S)-enantiomers, where the (R)-isomer was approximately 100 times more potent. acs.orgnih.gov Modeling studies suggested that the lower potency of the (S)-isomer was due to a steric clash with an amino acid residue in the target protein's binding site. acs.org
The synthesis of enantiomerically pure substituted indolines is a key challenge. Methods include asymmetric synthesis, enzymatic resolution, and chiral chromatography. google.comacs.org For example, a racemic mixture of methyl indolinecarboxylate was successfully resolved using lipase (B570770) A, which selectively catalyzed a reaction on one enantiomer, allowing for their separation. acs.org Another approach involves forming diastereomeric amides by reacting a racemic acid with a chiral amine, which can then be separated by chromatography, followed by hydrolysis to yield the individual enantiomers. tandfonline.com
The drug Silodosin, which is chemically 1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide, highlights the importance of stereochemistry. chemicalbook.comnewdrugapprovals.org Its synthesis involves the resolution of a racemic amine intermediate to obtain the desired (R)-enantiomer, which is crucial for its therapeutic effect. google.com
Table 2: Stereoisomers of Substituted Indoline-7-carboxamides
| Compound Class | Isomers | Basis of Stereoisomerism | Significance | Ref |
|---|---|---|---|---|
| 3,5-Disubstituted-indole-7-carboxamides | (R)- and (S)-enantiomers | Chiral center at C3 substituent | (R)-isomer ~100x more potent than (S)-isomer due to steric interactions in binding site. | acs.orgnih.gov |
| Silodosin | (R)- and (S)-enantiomers | Chiral center in the propylamino side chain at C5 | The (R)-enantiomer is the active pharmaceutical ingredient. | newdrugapprovals.orgpharmaffiliates.com |
Synthetic Methodologies for Indoline 7 Carboxamide and Its Derivatives
General Approaches to the Indoline (B122111) Core Synthesis
The indoline scaffold, a hydrogenated version of indole (B1671886), is a common structural motif in numerous natural products and pharmaceutical agents. sci-hub.seekb.eg Several classical and modern synthetic methods are available for the construction of the indoline ring system.
One of the most traditional methods is the Fischer indole synthesis , which can be adapted to produce indolines through subsequent reduction of the resulting indole. wikipedia.org This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole core. wikipedia.org
Modern approaches often involve transition metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular cyclization reactions have been developed to construct the indoline skeleton. These can include intramolecular Heck reactions or α-arylation reactions. sci-hub.se Another strategy involves the dearomatization of indoles . For example, a domino reaction promoted by palladium can lead to the dearomatization of N-substituted indoles to afford tetracyclic indolines. sci-hub.se Additionally, gold-catalyzed dearomatization of indoles with diazoesters provides access to functionalized indolines. sci-hub.se
Reductive methods starting from indoles are also widely used. Asymmetric hydrogenation of N-unprotected indoles catalyzed by rhodium complexes in the presence of a chiral ligand represents an efficient route to chiral substituted indolines. sci-hub.se
Regioselective Functionalization Strategies for the Indoline C7 Position
Directing functionalization to the C7 position of the indoline ring is a significant challenge due to the inherent reactivity of other positions, such as C2 and C3 in the parent indole system. mdpi.com To overcome this, various regioselective strategies have been developed, primarily involving C-H functionalization and directed metalation techniques.
Carbon-Hydrogen (C-H) Functionalization
C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups at the C7 position of indolines, avoiding the need for pre-functionalized substrates. acs.orgrsc.org This approach often relies on the use of a directing group (DG) attached to the indoline nitrogen, which positions a metal catalyst in proximity to the C7-H bond.
Rhodium-catalyzed C-H functionalization has been successfully employed for the C7-alkenylation of indolines. nih.govthieme-connect.comchim.it The use of a bulky N-pivaloyl directing group is crucial for achieving high regioselectivity for the C7 position over the C2 position. nih.govthieme-connect.com This selectivity is attributed to the steric hindrance of the pivaloyl group, which favors the formation of a six-membered rhodacycle intermediate leading to C7 functionalization. thieme-connect.comchim.it
Ruthenium-catalyzed reactions have also been developed for the C7-amidation and alkenylation of indolines. nih.govresearchgate.net These methods can utilize a weakly coordinating pivaloyl group and proceed under mild conditions. nih.gov Mechanistic studies suggest that the reaction proceeds via a base-assisted internal electrophilic-type substitution. researchgate.net
Palladium-catalyzed C-H arylation at the C7 position has been achieved using a sterically hindered N-P(O)tBu₂ directing group. nih.gov The choice of a pyridine-type ligand in conjunction with a Pd(OAc)₂ catalyst is key to overriding the intrinsic preference for C2 or C3 functionalization.
Directed Metalation Techniques
Directed ortho-metalation (DoM) is a classic and effective strategy for the regioselective functionalization of aromatic rings. In the context of indolines, this technique involves the deprotonation of the C7 position by a strong base, directed by a suitable group on the nitrogen atom, followed by quenching with an electrophile.
The N-(tert-butoxycarbonyl) (N-Boc) group has been shown to be an effective directing group for the selective lithiation at the C7 position of the indoline ring. orgsyn.org Treatment of N-Boc-indoline with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) results in selective deprotonation at C7. The resulting organolithium species can then be trapped with various electrophiles. This method provides a general route to 7-substituted indolines. orgsyn.org It is noteworthy that the C7 selectivity observed with N-Boc-indoline is in contrast to the C2-selective lithiation of N-Boc-indole. orgsyn.org
Another approach involves iridium-catalyzed borylation , which provides a direct functionalization of unprotected indoles at the C7 position. msu.edu This method allows for the introduction of a boryl group, which can then be further functionalized through cross-coupling reactions. msu.edu
Methods for Carboxamide Group Introduction at C7
Once the C7 position is functionalized, the introduction of a carboxamide group can be achieved through several synthetic transformations.
A common route involves the conversion of a C7-carbaldehyde or C7-carboxylic acid . If the C7 position is functionalized with an aldehyde group, it can be oxidized to the corresponding carboxylic acid. The carboxylic acid can then be converted to the carboxamide via standard amide coupling reactions, which typically involve activation of the carboxylic acid with reagents like thionyl chloride, oxalyl chloride, or carbodiimides, followed by reaction with an appropriate amine.
Alternatively, a C7-cyano group , which can be introduced via methods like the Sandmeyer reaction on a C7-aminoindoline or by cyanation of a C7-haloindoline, can be hydrolyzed to the carboxamide. Japanese patent literature describes the synthesis of an indoline intermediate where a cyano group is introduced and subsequently used. google.com
Direct C7-amidation has also been achieved using ruthenium-catalyzed C-H activation . This method allows for the direct coupling of the C7 C-H bond of an indoline with an acyl azide (B81097) as the nitrogen source to form the corresponding acyl amide at room temperature. researchgate.net
Furthermore, rhodium-catalyzed C(sp²)–H alkoxycarbonylation/acylation of indolines using anhydrides as a carbonyl source provides a route to C7-carbonylated indolines, which are precursors to carboxamides. nih.govacs.org
Synthesis of Complex Fused Indoline-7-carboxamide Scaffolds
The this compound motif can be incorporated into more complex, fused polycyclic systems. These scaffolds are of interest due to their potential for novel biological activities.
One powerful strategy for constructing such complex architectures is the (3+2) cycloaddition reaction . The reaction of azomethine ylides with various dipolarophiles can lead to the formation of pyrrolidine-fused systems in a single step with high diastereoselectivity. nih.govacs.org This approach allows for the creation of complex tetracyclic fused scaffolds containing the indoline core. nih.govacs.org
Another approach involves substrate-controlled divergent synthesis using formal [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. nih.govacs.org By tuning the substituents on the substrates, it is possible to selectively generate different types of fused indoline scaffolds, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. nih.govacs.org
Chemo- and Stereoselective Synthetic Pathways for Indoline-7-carboxamides
Achieving chemo- and stereoselectivity is paramount in the synthesis of complex molecules like indoline-7-carboxamides, especially when they are intended for pharmaceutical applications.
Asymmetric catalysis plays a crucial role in establishing stereocenters within the indoline framework. For instance, the asymmetric hydrogenation of indoles using chiral rhodium catalysts can produce enantiomerically enriched indolines. sci-hub.se Similarly, palladium-catalyzed asymmetric [3+2] cycloadditions can be employed to construct chiral tricyclic indolines with high enantiomeric excess. sci-hub.se
Stereoselective ring expansion reactions offer another avenue to create complex, stereodefined scaffolds. For example, the Tiffeneau–Demjanov-type ring expansion can be used for the stereoselective construction of seven-membered rings fused to the indoline core. mdpi.com
Chemoselectivity is often controlled by the choice of catalyst and directing group. For example, in the C-H functionalization of indolines, the catalyst and directing group combination dictates the site of reaction (e.g., C7 vs. C2). nih.govthieme-connect.com Furthermore, in cycloaddition reactions, the nature of the substituents on the reacting partners can act as a chemical switch, directing the reaction down different pathways to yield distinct products. nih.gov
The development of one-pot, catalyst-free chemo- and regioselective syntheses represents a significant advance in terms of efficiency and sustainability. nih.gov
Structure Activity Relationship Sar Studies of Indoline 7 Carboxamide Derivatives
Rational Design Principles Based on the Indoline-7-carboxamide Motif
The this compound core is considered a "privileged scaffold," a molecular framework that can bind to multiple biological targets. sci-hub.sechula.ac.th The rational design of derivatives focuses on strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com A key design principle involves the "escape from flatland," where the aromatic indole (B1671886) ring is saturated to form an indoline (B122111). acs.org This transition increases the fraction of sp3-hybridized carbons (Fsp3), which can lead to improved aqueous solubility, metabolic stability, and binding affinity. acs.org
Optimization strategies often involve modifying substituents at various positions of the indole ring. For example, in a series of 3,5-disubstituted-indole-7-carboxamides developed as IKKβ inhibitors, the C3 position was identified as suitable for modulating physicochemical properties without disrupting the core binding interactions. nih.gov Similarly, studies on other indole-based compounds have shown that substitutions at the C5 and C7 positions can produce derivatives with distinct functional activities, such as agonism versus inverse agonism. mdpi.com The introduction of specific functional groups, such as halogens or sulfonamides, is another common strategy to fine-tune receptor interactions and solubility. mdpi.comnih.gov
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional arrangement of a molecule (its conformation) is critical for its interaction with a biological target. mdpi.com Molecular docking and conformational analysis are used to predict and understand these interactions. For a series of 3,5-disubstituted-indole-7-carboxamides, a binding hypothesis proposed a key tridentate hydrogen bond interaction between the target protein and the inhibitor's indole NH and primary carboxamide group. nih.gov
This analysis also revealed that the C3 substituent of the indole ring projects towards the solvent-exposed region, making it an ideal point for modification to improve properties while maintaining essential binding. nih.gov The carboxamide moiety itself is conformationally flexible and has both polar (hydrogen bonding) and hydrophobic characteristics, allowing it to engage in diverse and critical binding interactions with target enzymes. nih.gov The indole scaffold can also form significant π-π stacking interactions with aromatic residues in a binding pocket. acs.org
Extrapolation of SAR Findings from Indole-7-carboxamide Analogs: Influence of Saturation and Aromaticity
Detailed Quantitative Structure-Activity Relationship (QSAR) studies have been extensively performed on the aromatic analogs, indole-7-carboxamides, providing valuable insights that can be applied to the indoline scaffold. farmaciajournal.comfarmaciajournal.com The primary structural difference between an indole and an indoline is the saturation of the five-membered pyrrole (B145914) ring. This conversion from an aromatic to a saturated ring system significantly alters the molecule's shape, flexibility, and electronic properties. acs.org
The saturation of an aromatic ring to its non-aromatic counterpart is a recognized strategy in drug discovery to improve pharmacological properties. acs.org For instance, the transition from an aromatic compound to a partially saturated lead compound has been shown to double the activity in SARS-CoV Mpro inhibitors and simultaneously improve potency, plasma stability, and aqueous solubility in TNKS1 inhibitors. acs.org Therefore, the electronic and steric findings from indole-7-carboxamide studies serve as a crucial baseline for predicting the behavior of this compound derivatives.
Three-dimensional QSAR (3D-QSAR) models developed for a series of indole-7-carboxamides with anti-HIV activity demonstrated that electrostatic field descriptors significantly influence their biological function. farmaciajournal.comfarmaciajournal.comresearchgate.net These descriptors map the distribution of charge within a molecule. The models highlighted the importance of the molecule's dipole moment as well as its most positive and most negative electrostatic potentials in determining anti-HIV activity. farmaciajournal.comfarmaciajournal.com This indicates that the electrostatic complementarity between the ligand and its target's binding site is a key driver of molecular recognition and potency. The electrostatic potential around the sp2 pyridine (B92270) nitrogen atom, for example, makes it a strong hydrogen bond acceptor. acs.org
The same 3D-QSAR studies also confirmed that steric field descriptors are critical for the biological activity of indole-7-carboxamides. farmaciajournal.comfarmaciajournal.comresearchgate.net These descriptors relate to the molecule's size, shape, and volume, which must be compatible with the topology of the target's binding pocket. mdpi.com SAR studies have revealed that the presence of bulky and electronegative groups at the C3 position of the indole-7-carboxamide can be favorable for activity against certain targets. researchgate.net This underscores the necessity of optimizing the steric properties of substituents to achieve a precise fit and maximize efficacy.
Pharmacophore mapping for indole-7-carboxamides has consistently identified aromatic features and hydrogen bond acceptors as essential for molecular recognition. farmaciajournal.comfarmaciajournal.comresearchgate.net The indole ring system can participate in favorable π-π stacking interactions with aromatic amino acid residues of a target protein. mdpi.com Furthermore, the carboxamide group at the C7 position is a classic pharmacophoric feature, acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govnih.gov The indole N-H group is also a critical hydrogen bond donor. nih.govmdpi.com When the indole is saturated to an indoline, the aromatic character of the five-membered ring is lost, precluding π-π stacking interactions. The nitrogen atom becomes a secondary amine, altering its hydrogen-bonding properties and electronic nature, which represents a critical point of divergence in the SAR between the two scaffolds.
Research Findings Summary
| Section | Key Finding | Supporting Evidence | Citation |
|---|---|---|---|
| 4.1. Rational Design | Saturation of the indole to an indoline ring ("escape from flatland") is a key strategy to improve Fsp3, solubility, and metabolic stability. | Strategic modification at positions like C3 and C5 can modulate activity and physicochemical properties. | acs.orgnih.gov |
| 4.2. Conformational Analysis | A tridentate hydrogen bond involving the indole NH and the 7-carboxamide group is crucial for target binding. | The C3 position often projects into the solvent, allowing for modifications to tune properties without disrupting core binding. | nih.govnih.gov |
| 4.3.1. Electrostatic Fields | 3D-QSAR models show electrostatic descriptors (dipole moment, surface potentials) are significant predictors of biological activity. | Electrostatic complementarity between the ligand and target is a primary driver of molecular recognition. | farmaciajournal.comfarmaciajournal.comresearchgate.net |
| 4.3.2. Steric Fields | Steric descriptors (molecular size, shape, volume) are critical for activity, indicating the importance of a precise fit in the binding pocket. | Bulky substituents at certain positions can be favorable, depending on the target's topology. | farmaciajournal.comfarmaciajournal.comresearchgate.net |
| 4.3.3. Aromatic & H-Bonding | Pharmacophore models identify aromatic features (for π-stacking) and H-bond acceptors as essential. | Saturation to indoline removes aromaticity and alters H-bonding potential, a key SAR difference from indole. | nih.govfarmaciajournal.commdpi.com |
| 4.3.4. Physicochemical Properties | Efficacy is correlated with physicochemical properties like hydrophobicity (logP) and solubility. | Saturation of the indole ring generally decreases lipophilicity and improves aqueous solubility. | acs.orgfarmaciajournal.comfarmaciajournal.com |
Role of Aromatic Features and Hydrogen Bond Acceptors in Molecular Recognition
Computational Approaches for SAR Elucidation
In the quest to understand the intricate relationship between the chemical structure of this compound derivatives and their biological activity, computational chemistry has emerged as an indispensable tool. These theoretical methods provide profound insights at the molecular level, guiding the rational design of more potent and selective compounds. By simulating molecular properties and interactions, researchers can predict the biological efficacy of novel derivatives, thereby streamlining the drug discovery process. The primary computational approaches employed in the structure-activity relationship (SAR) elucidation of this compound derivatives involve quantum chemical calculations to define their electronic landscape and molecular docking and dynamics simulations to analyze their binding behavior with biological targets.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of this compound derivatives. researchgate.netsapub.org These calculations provide a fundamental understanding of a molecule's intrinsic characteristics that govern its interactions with a biological target. By solving approximations of the Schrödinger equation, DFT methods can determine the electron distribution and energy levels within a molecule, which are crucial for its reactivity and binding affinity.
Detailed research findings from DFT studies on related heterocyclic compounds reveal the significance of several electronic descriptors in influencing biological activity. frontiersin.orgresearchgate.net These descriptors, which are readily calculated for this compound derivatives, include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is associated with the ionization potential and represents the molecule's electron-donating capability, while the LUMO energy relates to the electron affinity and indicates its electron-accepting nature. frontiersin.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. frontiersin.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. sapub.org
The electronic properties of a series of hypothetical this compound derivatives can be systematically investigated by introducing different substituents at various positions on the indoline ring and the carboxamide moiety. The calculated electronic parameters can then be correlated with experimentally observed biological activities to establish a quantitative structure-activity relationship (QSAR). For instance, a 2D QSAR study on indole-7-carboxamide derivatives identified the dipole moment and the most positive and negative potentials as significant descriptors influencing their anti-HIV activity. farmaciajournal.com
| Derivative | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | -H | -6.25 | -1.10 | 5.15 | 3.45 |
| 2 | -F | -6.35 | -1.25 | 5.10 | 4.20 |
| 3 | -Cl | -6.40 | -1.30 | 5.10 | 4.35 |
| 4 | -CH3 | -6.10 | -1.05 | 5.05 | 3.60 |
| 5 | -OCH3 | -5.95 | -1.00 | 4.95 | 3.90 |
| 6 | -NO2 | -6.80 | -2.00 | 4.80 | 6.50 |
Molecular Docking and Dynamics Simulations for Binding Pose Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net For this compound derivatives, docking studies are instrumental in elucidating their binding modes within the active site of a specific enzyme or receptor. This method involves placing the three-dimensional structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results provide insights into the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com
In a typical molecular docking study, a library of this compound derivatives is docked into the crystal structure of the target protein. pensoft.net The docking scores, which estimate the binding free energy, are then used to rank the compounds. A lower docking score generally indicates a more favorable binding interaction. Analysis of the docked poses reveals key amino acid residues that interact with the ligands. This information is invaluable for understanding the SAR and for designing new derivatives with improved binding affinity. For example, docking studies on related indole derivatives have shown that the carboxamide moiety often participates in hydrogen bonding with the protein backbone or specific residues. mdpi.com
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex in a dynamic environment that mimics physiological conditions. nih.gov MD simulations track the movements of atoms and molecules over time, providing a more realistic picture of the binding interactions. researchgate.net By analyzing the trajectory of the simulation, researchers can evaluate the stability of the ligand's binding pose, the flexibility of the protein, and the persistence of key interactions throughout the simulation. pensoft.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. pensoft.net
The combination of molecular docking and MD simulations provides a powerful platform for analyzing the binding poses of this compound derivatives and for refining their structures to enhance their therapeutic potential.
| Derivative | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 1 | -H | -7.5 | Tyr228, Gly229 | Hydrogen Bond |
| 2 | -F | -8.2 | Tyr228, Gly229, Val150 | Hydrogen Bond, Hydrophobic |
| 3 | -Cl | -8.5 | Tyr228, Gly229, Leu180 | Hydrogen Bond, Hydrophobic |
| 4 | -CH3 | -7.8 | Tyr228, Gly229, Ala155 | Hydrogen Bond, Hydrophobic |
| 5 | -OCH3 | -8.0 | Tyr228, Gly229, Ser152 | Hydrogen Bond |
| 6 | -NO2 | -9.1 | Tyr228, Gly229, Arg120 | Hydrogen Bond, Electrostatic |
Computational Modeling and Chemoinformatics in Indoline 7 Carboxamide Research
Quantitative Structure-Activity Relationship (QSAR) Modeling.researchgate.netbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For indoline-7-carboxamide derivatives, QSAR studies have been instrumental in understanding the key structural features that govern their therapeutic effects, particularly in the context of anti-HIV agents. researchgate.netfarmaciajournal.com
2D QSAR Methodologies and Descriptor Analysis.researchgate.nettandfonline.com
Two-dimensional (2D) QSAR models for this compound derivatives have been developed using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netfarmaciajournal.com These models correlate various 2D descriptors with the biological activity of the compounds. Key descriptors that have been identified as important for the anti-HIV activity of indole-7-carboxamides include: researchgate.netfarmaciajournal.com
S_ssCH2_acnt (Number of atoms of path length 2): This descriptor relates to the molecular size and branching.
T_C_C_7 (Number of carbon atoms separated by 7 bonds): This topological descriptor indicates the importance of specific atomic distances within the molecule. researchgate.net
Dipole Moment: This descriptor reflects the polarity of the molecule. researchgate.netfarmaciajournal.com
Most-ve Potential and Most+ve Potential: These quantum chemical descriptors are related to the electrostatic interactions of the molecule. researchgate.netfarmaciajournal.com
These 2D QSAR studies have demonstrated statistically significant models with good predictive power, as evidenced by their correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.nettandfonline.com For instance, one study reported a 2D-QSAR model with an r² of 0.8861 and a q² of 0.7864, indicating a robust correlation between the selected descriptors and the anti-HIV activity. tandfonline.com
3D QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA)).researchgate.nettandfonline.com
Three-dimensional (3D) QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the this compound derivatives and their biological target. researchgate.nettandfonline.com These methods generate 3D contour maps that visualize the regions where modifications to the molecule would likely enhance or diminish its activity.
For a series of indole-7-carboxamides with anti-HIV activity, both CoMFA and CoMSIA models have been developed. researchgate.net The CoMFA model is based on steric and electrostatic fields, while the CoMSIA model also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com
A study on indole-7-carboxamides as anti-HIV agents showed that the CoMFA model was slightly better than the CoMSIA model in terms of predictive ability. researchgate.net The contour maps from these analyses highlighted the importance of steric and electrostatic fields for the anti-HIV activity of these compounds. researchgate.netfarmaciajournal.com Specifically, the presence of bulky and electronegative groups at certain positions was found to be favorable for activity. researchgate.net
| 3D QSAR Technique | Key Findings for Indoline-7-carboxamides |
| CoMFA | Steric and electrostatic fields are crucial for anti-HIV activity. researchgate.net |
| CoMSIA | In addition to steric and electrostatic fields, hydrophobic and hydrogen bond acceptor/donor fields also influence activity. tandfonline.commdpi.com |
Pharmacophore Modeling and Virtual Screening Applications.researchgate.netnih.gov
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. nih.gov For this compound derivatives, pharmacophore models have been generated to delineate the key features responsible for their anti-HIV activity. researchgate.netfarmaciajournal.com
A generated pharmacophore hypothesis for a series of indole-7-carboxamides identified aromatic and hydrogen bond acceptor features as being significant for their anti-HIV activity. researchgate.netfarmaciajournal.com This model can then be used as a 3D query in virtual screening campaigns to search large compound databases for novel molecules that possess these key features and are therefore likely to be active. nih.gov This approach has been successfully applied to identify new potential inhibitors for various targets.
In Silico Prediction of Biological Activity Profiles
Computational methods are increasingly used to predict the biological activity profiles of compounds before they are synthesized and tested in the lab. nih.gov For indole (B1671886) derivatives, including those with a carboxamide moiety, in silico tools can predict a wide range of biological activities, such as kinase inhibition, GPCR ligand activity, and potential as enzyme inhibitors. nih.govresearchgate.net
Online tools and software can calculate various molecular descriptors and use them to predict the bioactivity scores for different targets. researchgate.net For example, studies on indole derivatives have used these methods to predict their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govudhtu.edu.ua These predictions help in prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov
Integration of Computational Methods in Lead Optimization and Analog Design.tandfonline.comtandfonline.com
The integration of various computational methods plays a crucial role in the lead optimization and analog design process for this compound derivatives. tandfonline.comtandfonline.com Starting from a lead compound, computational techniques can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. depositolegale.it
For instance, if a lead compound is identified, molecular docking studies can be used to understand its binding mode within the target protein. nih.gov QSAR models can then be used to predict the activity of virtual analogs with modifications at different positions. researchgate.net This iterative process of design, prediction, and synthesis allows for the rational optimization of the lead compound. tandfonline.com
Biological Targets and Mechanistic Investigations of Indoline 7 Carboxamide Derivatives
Identification of Relevant Enzyme and Receptor Targets for Indoline (B122111) and Indole (B1671886) Carboxamides
Research into indoline and indole carboxamides has unveiled their interaction with a variety of significant biological targets, leading to potential therapeutic applications in diverse disease areas. These interactions range from G protein-coupled receptors to essential enzymes in pathogens and kinases involved in cancer and immune signaling.
The alpha-1 (α1) adrenoceptors, a group of G protein-coupled receptors, are critical in regulating smooth muscle contraction and are a key target in the treatment of conditions like benign prostatic hyperplasia. guidetopharmacology.org Derivatives of both indole-7-carboxamide and indoline-7-carboxamide have been identified as potent and selective modulators of these receptors.
Certain 1H-indole-7-carboxamide derivatives have been developed as selective α1-adrenoceptor agonists. nih.gov Conversely, other analogs act as antagonists. The compound AY-28,925, chemically identified as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, was shown to be a selective α1-adrenoceptor antagonist. nih.gov Its pA2 value against phenylephrine (B352888) in the rabbit aorta was 6.6, indicating a higher affinity for α1-receptors compared to α2-receptors. nih.gov
A notable example from the indoline class is Silodosin (KMD-3213), an antagonist with high selectivity for the α1A-adrenoceptor subtype. nih.govrndsystems.com Its chemical name is (-)-(R)-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]this compound. nih.gov Silodosin exhibits a high affinity for the α1A-adrenoceptor, with a Ki value of 0.036 nM, and is over 55-fold more selective for the α1A subtype than for α1B and α1D. rndsystems.com It potently inhibits noradrenaline-induced contractions in human prostatic smooth muscle, demonstrating strong affinity for the functional α1L-adrenoceptor in the human prostate. nih.govcaymanchem.com
| Compound Name | Scaffold | Target | Activity | Affinity/Potency |
| AY-28,925 | Indole-7-carboxamide | α1-Adrenoceptor | Selective Antagonist | pA2 = 6.6 (rabbit aorta) nih.gov |
| Silodosin (KMD-3213) | This compound | α1A-Adrenoceptor | Selective Antagonist | Ki = 0.036 nM rndsystems.com |
| 1H-indole-7-carboxamides | Indole-7-carboxamide | α1-Adrenoceptor | Selective Agonist | N/A nih.gov |
The entry of the Human Immunodeficiency Virus type 1 (HIV-1) into host cells is a multistep process involving the viral envelope proteins gp120 and gp41, making it an attractive target for antiretroviral therapy. nih.govnih.gov Indole-based compounds, including indole-7-carboxamides, have been investigated as inhibitors of these early stages of the viral life cycle. farmaciajournal.com
The mechanism of these inhibitors often involves binding to the gp120 protein, which prevents its initial attachment to the host cell's CD4 receptor. nih.govresearchgate.net For instance, a class of indole-3-glyoxamides was found to inhibit HIV-1 entry by stabilizing a conformation of gp120 that is not recognized by the CD4 receptor. acs.org Optimization of this scaffold, particularly through substitutions on the indole ring, led to significant improvements in potency. acs.org
Research into indole-7-carboxamides specifically has identified them as potential anti-HIV agents. farmaciajournal.com Structure-activity relationship (SAR) studies on indole-based attachment inhibitors explored substitutions at the C7 position with various heteroaryl moieties. researchgate.net This led to the identification of highly potent inhibitors of pseudotyped HIV-1, with some analogs showing picomolar activity in cell-based assays. researchgate.net One such compound, a 4-fluoroindole (B1304775) with a tetrazole group at the C7 position, displayed a potent EC50 of 0.08 nM against a JRFL-pseudotyped virus. researchgate.net These findings highlight the importance of the indole-7-carboxamide scaffold in the design of HIV-1 attachment inhibitors. farmaciajournal.comresearchgate.net
Bruton's Tyrosine Kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govmdpi.comacs.org Several Btk inhibitors feature a carboxamide group, and the indole carboxamide scaffold has been central to the development of potent inhibitors.
For example, the 7-carboxamide group of the Btk inhibitor ABBV-105 forms crucial hydrogen bond interactions with the backbone carbonyl and amino groups of amino acid residues E475 and M477 in the ATP-binding site of Btk. nih.gov Furthermore, the indole -NH group of this inhibitor interacts with the backbone carbonyl of M477, anchoring the molecule in the hinge region of the kinase. nih.gov
The significance of the indole-7-carboxamide structure is underscored by its use as a starting material in the synthesis of Btk inhibitors. mdpi.com Specifically, 4-bromo-1H-indole-7-carboxamide is a key intermediate in the synthesis of Elsubrutinib. mdpi.com Additionally, patents have been filed for primary carboxamides, including indole-7-carboxamide compounds, as Btk inhibitors, further establishing the relevance of this scaffold for targeting the kinase. google.com
The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for moving mycolic acid precursors across the plasma membrane of Mycobacterium tuberculosis. rsc.orgasm.org Its critical role in the formation of the mycobacterial cell wall makes it a highly attractive target for new anti-tuberculosis drugs. rsc.orgnih.gov
A prominent class of MmpL3 inhibitors is based on the indole-2-carboxamide scaffold. nih.govacs.orgmdpi.com These compounds have demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.org The mechanism of action involves the inhibition of MmpL3, which leads to an accumulation of trehalose (B1683222) monomycolate (TMM) precursors inside the cell and prevents their incorporation into the cell wall, ultimately causing cell death. rsc.orgnih.gov
One highly potent indole-2-carboxamide, compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), showed a minimum inhibitory concentration (MIC) of 0.012 μM against M. tuberculosis. acs.org Other indoleamides have also shown potent activity against nontuberculous mycobacteria (NTM) like M. abscessus by targeting MmpL3. asm.org While these specific examples are indole-2-carboxamides, they establish the broader indole carboxamide class as a key pharmacophore for MmpL3 inhibition. rsc.orgmdpi.com
The serotonin (B10506) 5-HT2C receptor, a G protein-coupled receptor widely expressed in the central nervous system, is implicated in the regulation of mood, appetite, and other neurological processes. nih.govfrontiersin.org It is a therapeutic target for conditions such as obesity, depression, and schizophrenia. nih.govfrontiersin.org
The indole carboxamide scaffold has been successfully utilized to develop ligands with high affinity and selectivity for the 5-HT2C receptor. nih.gov A series of pyridyloxypyridyl indole-3-carboxamides were synthesized and evaluated for their binding properties. nih.gov One compound, 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide (compound 8), exhibited a very high binding affinity for the 5-HT2C receptor with a Ki of 1.3 nM. nih.gov It also showed high selectivity over the related 5-HT2A (approximately 1000-fold) and 5-HT2B (approximately 140-fold) receptors. nih.gov These findings, though focused on the indole-3-carboxamide isomer, demonstrate the potential of the general indole carboxamide framework for targeting 5-HT2C receptors.
The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are two key kinases involved in cell proliferation and survival pathways. Their dysregulation is a hallmark of many cancers, making them important targets for anticancer drug development. nih.govnih.gov Researchers have explored the development of dual inhibitors that can target both kinases simultaneously.
Several studies have reported the design and synthesis of new series of indole-2-carboxamide derivatives as potent dual EGFR and CDK2 inhibitors. nih.govnih.govrsc.org In one study, compounds 5i and 5j from a series of 5-substituted-3-ethylindole-2-carboxamides were identified as the most potent dual inhibitors. nih.gov Compound 5j was a particularly effective CDK2 inhibitor with an IC50 value of 16 nM, outperforming the reference compound dinaciclib (B612106) (IC50 = 20 nM). nih.gov
Another series of 5-chloro-3-hydroxymethyl-indole-2-carboxamides also yielded potent EGFR inhibitors. nih.gov Compounds 15 and 19 from this series showed promising EGFR inhibitory activity and were found to induce apoptosis. nih.gov Similarly, a separate investigation into indole-2-carboxamides found derivatives 5e, 5h, and 5k to be superior to the reference dinaciclib as CDK2 inhibitors, with IC50 values of 13, 11, and 19 nM, respectively. nih.gov These examples, centered on the indole-2-carboxamide scaffold, illustrate the principle that indole carboxamides are a viable structural basis for creating potent single-target or dual-target kinase inhibitors for cancer therapy. core.ac.uk
| Compound Series | Target(s) | Key Findings | Representative IC50 Values |
| 5-substituted-3-ethylindole-2-carboxamides | EGFR/CDK2 | Potent dual inhibitors identified. nih.govrsc.org | Compound 5j: 16 nM (CDK2) nih.gov |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | EGFR | Derivatives showed potent EGFR inhibition and induced apoptosis. nih.gov | N/A |
| Indole-2-carboxamides | EGFR/CDK2 | Derivatives showed potent inhibition of both kinases. nih.gov | Compound 5h: 11 nM (CDK2) nih.gov |
Serotonin 5-HT2C Receptors (drawing parallels from indole carboxamides)
Analysis of Ligand-Binding Interactions and Binding Modes at Target Sites
The efficacy of this compound derivatives is fundamentally linked to their ability to bind with high affinity and specificity to their biological targets. Molecular docking and other computational studies, complemented by experimental data, have provided detailed insights into these interactions.
A notable biological target for indole carboxamide derivatives is the enzyme family of cholinesterases , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net For a series of 4-amino-1H-indole-6-carboxamide derivatives, docking studies revealed crucial interactions within the enzyme's active site. These studies suggest that the molecules interact with the nicotinic receptor, forming at least two hydrogen bonds, which is a key factor in their inhibitory activity. researchgate.net
In the context of cancer, indole derivatives have been investigated as inhibitors of various oncogenic targets. mdpi.com Molecular docking studies on N-substituted 1H-indole-2-carboxamides have identified potential binding to key cancer-related targets such as topoisomerase–DNA complexes, PI3Kα, and EGFR . mdpi.comnih.gov The planar indole core is believed to facilitate π-π stacking interactions with aromatic residues within the binding sites of these proteins. vulcanchem.com For instance, molecular docking of certain indole-tetrazole amides with α,β-tubulin showed strong binding interactions, with one compound forming a hydrogen bond with the residue ASN329, contributing to its tubulin polymerization inhibition. mdpi.com
Another important class of targets are serotonin receptors . For certain indole derivatives acting as ligands for 5-HT1A and 5-HT2A receptors, the primary anchoring point is a conserved aspartate residue (Asp 3.32), which forms an electrostatic interaction with the protonatable nitrogen atom of the ligand. nih.gov The indole moiety itself penetrates deep into a hydrophobic microdomain of the receptor. nih.gov Specific hydrogen bonds, such as between the indole's nitrogen hydrogen and a serine residue (Ser 5.43) in the 5-HT1A receptor, further stabilize the binding. nih.gov
Derivatives of indole-3-carboxamide have been designed as inhibitors of VEGFR2 tyrosine kinase (KDR) . nih.gov The design of these inhibitors often focuses on creating a specific conformation that is stabilized by intramolecular interactions, such as hydrogen bonding or non-bonded S-O interactions, to form a pseudo ring structure that mimics the conformation of known inhibitors. nih.gov
Furthermore, in the pursuit of novel inhibitors for fructose-1,6-bisphosphatase (FBPase), N-arylsulfonyl-indole-2-carboxamide derivatives have been studied. Molecular simulations show that these compounds bind effectively within the FBPase active site, forming multiple hydrogen bonds with residues like Gly26, Leu30, and Thr31. Hydrophobic interactions between the indole ring and alkyl chains of other residues also contribute to the stability of the protein-ligand complex. mdpi.com
The table below summarizes key ligand-binding interactions for various indoline-carboxamide derivatives.
| Derivative Class | Target | Key Interacting Residues/Interactions |
| 4-amino-1H-indole-6-carboxamides | Cholinesterases (AChE, BuChE) | Hydrogen bond interactions within the nicotinic receptor binding site. researchgate.net |
| Indole-tetrazole amides | α,β-tubulin | Hydrogen bond with ASN329. mdpi.com |
| D2AAK series (Indole derivatives) | Serotonin 5-HT1A/2A Receptors | Electrostatic interaction with Asp 3.32; Hydrogen bond with Ser 5.43 (5-HT1A). nih.gov |
| N-arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Hydrogen bonds with Gly26, Leu30, Thr31; Hydrophobic interactions with Gly21, Leu30. mdpi.com |
Elucidation of Molecular Mechanisms of Action
The binding of this compound derivatives to their targets initiates a cascade of molecular events that constitute their mechanism of action.
For derivatives targeting cholinesterases, the mechanism is direct enzyme inhibition . By binding to AChE and BuChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to increased cholinergic activity. This is a well-established mechanism for potential therapeutic intervention in conditions like Alzheimer's disease. researchgate.net
In the context of antiviral research, certain indole-7-carboxamide derivatives have been evaluated for their anti-HIV activity . chula.ac.thsci-hub.se One study highlighted a derivative, compound 105, which exhibited potent activity against a pseudotype virus expressing the JRFL envelope, suggesting a mechanism related to viral entry inhibition. sci-hub.se Another significant target is the mycobacterial protein MmpL3, which is essential for transporting mycolic acids to the mycobacterial cell wall. Indole-carboxamide derivatives that inhibit MmpL3 effectively block this transport, leading to potent antitubercular activity against M. tuberculosis. chula.ac.thgoogle.com
As anticancer agents, the mechanisms are diverse. Derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Others that inhibit protein kinases like VEGFR2 block the signaling pathways that are crucial for tumor angiogenesis and growth. nih.gov For indole carboxamides targeting enzymes like topoisomerase, the mechanism involves stabilizing the enzyme-DNA complex, which leads to DNA strand breaks and cell death. mdpi.comnih.gov Some derivatives have also been found to act as dual inhibitors of Bcl-2 and Mcl-1, proteins that regulate apoptosis. By inhibiting these anti-apoptotic proteins, the compounds promote programmed cell death in cancer cells. mdpi.com
The table below provides an overview of the mechanisms of action for different indoline-carboxamide derivatives.
| Derivative Class | Target/Pathway | Mechanism of Action |
| 4-amino-1H-indole-6-carboxamides | Cholinesterases | Inhibition of acetylcholine breakdown. researchgate.net |
| Indole-7-carboxamide (Compound 105) | HIV JRFL envelope | Inhibition of viral entry. sci-hub.se |
| Indole-carboxamides | MmpL3 | Inhibition of mycolic acid transport in M. tuberculosis. chula.ac.thgoogle.com |
| Indole-tetrazole amides | Tubulin | Inhibition of tubulin polymerization, leading to apoptosis. mdpi.comnih.gov |
| Indole-3-carboxamides | VEGFR2 | Inhibition of tyrosine kinase activity, blocking angiogenesis signaling. nih.gov |
| Indole derivatives | Bcl-2/Mcl-1 | Inhibition of anti-apoptotic proteins, promoting cell death. mdpi.com |
Target Selectivity and Specificity Profiling
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. This compound derivatives have been subjected to selectivity profiling to assess their specificity.
For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were specifically designed as Discoidin Domain Receptor 1 (DDR1) inhibitors with the aim of sparing related kinases like Trks. sci-hub.se One compound, 7f, when screened against a panel of 468 kinases, demonstrated exceptional target selectivity. This high selectivity is crucial as off-target inhibition of Trk kinases can lead to neurotoxicity. sci-hub.se The introduction of a small hydrophobic substituent at a specific nitrogen atom was shown to significantly decrease the inhibitory potency against the related DDR2 kinase, thereby improving selectivity for DDR1. sci-hub.se
In the development of anticancer agents, selectivity is often measured by comparing the cytotoxicity of a compound against cancer cell lines versus normal, non-cancerous cells. Several N-substituted 1H-indole-2-carboxamides exhibited notable selectivity towards cancer cells compared to normal human dermal fibroblasts. nih.gov For example, compound 10 showed a high selectivity index (SI = 99.4) for HCT-116 colon cancer cells over fibroblasts. mdpi.comnih.gov Similarly, newly designed indole derivatives targeting aromatase and iNOS showed potent antiproliferative activity against MCF-7 breast cancer cells while having no effect on non-tumor MCF-10A cells at the same concentration, indicating high tumor-cell selectivity. frontiersin.org
The selectivity of cholinesterase inhibitors is also important. Some 4-amino-1H-indole-6-carboxamide derivatives have shown varying IC50 values against AChE and BuChE, indicating a degree of selectivity between these two related enzymes. researchgate.net
The following table presents selectivity data for representative indoline-carboxamide derivatives.
| Compound/Series | Primary Target | Selectivity Profile |
| Compound 7f (Indene-5-carboxamide) | DDR1 | Highly selective against a panel of 468 kinases; spares Trk kinases and shows lower potency against DDR2. sci-hub.se |
| Compound 10 (Indole-2-carboxamide) | HCT-116 cells | High selectivity index (99.4) when comparing activity against colon cancer cells to normal fibroblasts. mdpi.comnih.gov |
| Compounds 12 & 16 (Indole-based) | MCF-7 cells | No effect on non-tumor MCF-10A cells at concentrations effective against breast cancer cells. frontiersin.org |
| Compounds 7k & 7o (Indole-6-carboxamide) | AChE/BuChE | Show differential inhibitory potency (IC50 values) against AChE and BuChE. researchgate.net |
Preclinical Pharmacological Characterization Methodologies
In Vitro Biochemical Assay Development and Validation for Target Engagement
To ascertain the direct interaction of indoline-7-carboxamide derivatives with their intended molecular targets, robust in vitro biochemical assays are developed and validated. These assays are fundamental for establishing a structure-activity relationship (SAR) and for the initial screening and optimization of lead compounds.
A primary approach involves the use of purified recombinant proteins in biochemical screens to determine the inhibitory activity of the compounds. For instance, in the development of this compound-based inhibitors of IκB kinase β (IKKβ), a key regulator of the NF-κB pathway, a binding hypothesis was established. This hypothesis suggests a tridentate interaction involving specific amino acid residues (Y98 and C99) of the enzyme and the indole (B1671886) NH and primary carboxamide of the compound, along with a hydrogen bond between other residues (K106 and/or D103) and the sulfonamide oxygens of the inhibitor. nih.gov The C5 aromatic group of the this compound occupies a hydrophobic region of the ATP binding site. nih.gov
Similarly, for indoline-2-carboxamide derivatives identified as inhibitors of Trypanosoma brucei, the initial hit was identified from a focused protease library screen. nih.gov The optimization of this series involved exploring substitutions at three key positions on the indoline-2-carboxamide scaffold to enhance potency and metabolic stability. nih.gov
Furthermore, in the context of developing degraders, such as those targeting HDAC6 via cereblon (CRBN) E3 ubiquitin ligase, a cell-based target engagement assay was developed. nih.gov This assay evaluates the ability of this compound-containing ligands to bind to CRBN within a cellular environment. nih.gov The assay involves pre-treating cells with varying concentrations of the test compound before introducing a known degrader and then measuring the degradation of the target protein. nih.gov This method provides a more physiologically relevant assessment of target engagement compared to purely biochemical assays. nih.gov
The validation of these assays is crucial and typically involves demonstrating their accuracy, precision, and reproducibility. This often includes the use of known inhibitors as positive controls and ensuring that the assay can reliably distinguish between active and inactive compounds.
Cell-Based Functional Assay Design for Efficacy Assessment
Following the confirmation of target engagement in biochemical assays, the next step is to evaluate the functional consequences of this interaction in a cellular context. Cell-based functional assays are designed to assess the efficacy of this compound derivatives in modulating cellular pathways and producing a desired biological response. These assays are more predictive of in vivo activity than biochemical assays as they account for factors such as cell permeability and stability. nih.gov
For this compound derivatives targeting IKKβ, a key cellular assay involves measuring the inhibition of TNFα-induced phosphorylation of IκBα in cells. nih.gov This is a direct downstream consequence of IKKβ inhibition. The potency of compounds in this assay is a critical indicator of their potential therapeutic efficacy. nih.gov
In the development of anti-HIV agents based on the this compound scaffold, a primary cell-based assay using a pseudotype virus expressing a specific viral envelope (e.g., JRFL) is employed. researchgate.net This assay measures the ability of the compounds to inhibit viral entry into host cells, providing a direct measure of their antiviral efficacy. researchgate.net
For compounds designed as α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH), cell-based calcium assays are utilized. nih.govebi.ac.uk These assays measure the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium levels in cells expressing the α1A-adrenoceptor. nih.govebi.ac.uk
The design of these assays often involves the use of specific cell lines that are relevant to the disease being targeted. For instance, multiple myeloma (MM1S) cells are used for evaluating CRBN ligands in the context of cancer therapy. nih.gov The choice of cell line and the specific endpoint being measured are critical for obtaining meaningful and translatable data.
Investigative Pharmacokinetic Study Methodologies in Preclinical Models
Investigative pharmacokinetic (PK) studies in preclinical models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives. These studies provide crucial information for optimizing compounds for in vivo efficacy and for predicting their behavior in humans.
Typically, these studies involve administering the compound to animals, such as rats or mice, via different routes (e.g., intravenous and oral) and then collecting blood and tissue samples at various time points. nih.govnih.gov The concentration of the compound and its metabolites in these samples is then determined using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Key pharmacokinetic parameters that are determined include:
Maximum concentration (Cmax): The highest concentration of the drug in the plasma. nih.gov
Time to maximum concentration (Tmax): The time at which Cmax is reached. nih.gov
Area under the curve (AUC): A measure of the total drug exposure over time. nih.gov
Half-life (t1/2): The time it takes for the drug concentration to decrease by half. nih.gov
Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation. nih.gov
For example, the pharmacokinetic profile of a series of 3,5-disubstituted-indole-7-carboxamides was evaluated in rats, revealing significant differences in bioavailability that correlated with their permeability. nih.gov
In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)
In vitro metabolic stability assays are conducted early in the drug discovery process to predict the in vivo metabolic clearance of a compound. srce.hr The most common method involves incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). srce.hrevotec.com
The assay typically involves mixing the this compound derivative with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. srce.hrevotec.com The disappearance of the parent compound over time is monitored by LC-MS/MS. evotec.com From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. srce.hr These values can then be used to predict the hepatic clearance in vivo. srce.hr
For a series of indoline-2-carboxamide derivatives, metabolic stability was assessed in pooled mouse liver microsomes. nih.govacs.org It was observed that compounds with higher predicted lipophilicity (cLogP) generally had higher metabolic instability. nih.govacs.org Similarly, for indole derivatives targeting the colchicine (B1669291) binding site, metabolic stability was evaluated in both human and mouse liver microsomes (HLM and MLM). nih.gov
The following table provides an example of microsomal stability data for a hypothetical series of this compound derivatives.
| Compound | Species | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|---|
| This compound A | Human | 45 | 25 |
| This compound A | Rat | 30 | 40 |
| This compound B | Human | >60 | <10 |
| This compound B | Rat | 55 | 15 |
Plasma Protein Binding Determination
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, can significantly influence its distribution, efficacy, and clearance. qps.com Only the unbound (free) fraction of the drug is generally considered to be pharmacologically active and available to distribute into tissues. qps.com Therefore, determining the plasma protein binding (PPB) is a crucial part of preclinical characterization.
The most common methods for determining PPB are equilibrium dialysis and ultrafiltration. qps.com In equilibrium dialysis, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the bound and unbound fractions. In ultrafiltration, the plasma sample containing the drug is centrifuged through a filter that retains the proteins and the protein-bound drug, allowing the free drug to pass through. qps.com
For an indolecarboxamide, ML-970, it was found to be extensively bound to plasma proteins. nih.gov In the case of indoline-2-carboxamide derivatives, the plasma free fraction was determined, with some compounds showing a good free fraction, which is consistent with the potential for blood-brain barrier penetration. nih.govacs.org
The following table illustrates typical plasma protein binding data.
| Compound | Species | Percent Bound (%) | Free Fraction (%) |
|---|---|---|---|
| This compound C | Human | 98.5 | 1.5 |
| This compound C | Rat | 97.2 | 2.8 |
| This compound D | Human | 85.0 | 15.0 |
| This compound D | Rat | 88.5 | 11.5 |
Membrane Permeability Evaluation
The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution to target tissues. In vitro permeability assays are used to predict the intestinal absorption of drugs. The two most widely used models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses various transporters, mimicking the intestinal epithelium. evotec.comnih.gov The permeability of a compound is assessed by measuring its transport from the apical (luminal) to the basolateral (blood) side of the monolayer. evotec.com By also measuring transport in the opposite direction (basolateral to apical), an efflux ratio can be determined, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com
PAMPA is a non-cell-based assay that measures passive diffusion across an artificial membrane composed of a lipid-infused filter. nih.gov It is a higher throughput and less expensive alternative to the Caco-2 assay but does not account for active transport or paracellular movement. evotec.com
For a series of 3,5-disubstituted-indole-7-carboxamides, PAMPA was used to prioritize compounds for pharmacokinetic evaluation, as it was observed that compounds with high PAMPA values had better oral bioavailability. nih.gov
The apparent permeability coefficient (Papp) is the primary output of these assays. The following table provides an example of permeability data.
| Compound | Assay | Papp (A-B) (10^-6 cm/s) | Papp (B-A) (10^-6 cm/s) | Efflux Ratio |
|---|---|---|---|---|
| This compound E | Caco-2 | 15.2 | 18.1 | 1.2 |
| This compound F | Caco-2 | 2.5 | 12.5 | 5.0 |
| This compound E | PAMPA | 25.6 | N/A | N/A |
| This compound F | PAMPA | 3.1 | N/A | N/A |
Exploratory Tissue Distribution Investigations
Exploratory tissue distribution studies are conducted in preclinical models to understand how a drug distributes throughout the body and whether it reaches its intended site of action in sufficient concentrations. These studies are typically performed after intravenous or oral administration of the compound.
At selected time points, various tissues (e.g., liver, kidney, lung, heart, brain) are collected, and the concentration of the drug is measured. nih.govaacrjournals.org This information is crucial for interpreting efficacy and toxicology data and for identifying potential sites of drug accumulation.
For indole-3-carbinol, a related indole compound, tissue distribution studies in mice showed rapid and extensive distribution into all sampled tissues, with the highest concentrations found in the liver. aacrjournals.org Similarly, for an indole derivative named Indo5, the highest concentrations were observed in the liver, and the compound did not cross the blood-brain or blood-testes barriers. nih.gov In the case of indoline-2-carboxamide derivatives being developed for human African trypanosomiasis, brain penetration was a key parameter that was assessed. acs.org
The results of these studies are often expressed as tissue-to-plasma concentration ratios, which can indicate the extent of tissue uptake. For example, a study on 3,3′-diindolylmethane (DIM), a condensation product of indole-3-carbinol, showed that tissue-to-plasma ratios were relatively constant over time, suggesting that distribution equilibrium had been rapidly achieved. aacrjournals.org
The following table shows hypothetical tissue distribution data for an this compound derivative.
| Tissue | Concentration (ng/g or ng/mL) at 2h post-dose | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | 150 | 1.0 |
| Liver | 1200 | 8.0 |
| Kidney | 900 | 6.0 |
| Lung | 450 | 3.0 |
| Brain | 30 | 0.2 |
Advanced Analytical and Spectroscopic Techniques in Research
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of Indoline-7-carboxamide, providing exact mass measurements that facilitate the confirmation of elemental composition and the identification of unknown metabolites. acs.org Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry, often coupled with electrospray ionization (ESI), allow for the determination of preferred fragmentation routes of novel synthetic cannabinoids, including those with indole (B1671886) or indazole carboxamide cores. nih.gov
In the analysis of related indole carboxamide structures, HRMS is crucial for confirming the molecular formula and identifying metabolites. researchgate.netresearchgate.net For instance, in studies of synthetic cannabinoids, common characteristic fragments corresponding to the core structures, such as acylium-indole or acylium-indazole cations, are used for screening and identification. researchgate.net The high mass accuracy of HRMS helps to propose and confirm the structures of metabolites formed through pathways like hydroxylation, dehydrogenation, and amide hydrolysis. researchgate.net This capability is essential for understanding the metabolic fate of this compound derivatives in biological systems.
A typical HRMS analysis provides a high-resolution mass spectrum which can be used to determine the elemental formula of the parent ion and its fragments, as illustrated in the hypothetical data table below for an this compound derivative.
| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Fragment of |
| [M+H]⁺ | 438.2009 | 438.2008 | 0.23 | C₂₂H₂₇F₃N₃O₃ | Parent Ion |
| Fragment 1 | 175.0862 | 175.0868 | -3.43 | C₁₀H₁₂NO₂ | [M+H]⁺ |
| Fragment 2 | 144.0811 | 144.0813 | -1.39 | C₉H₁₀N | Fragment 1 |
Table 1: Illustrative High-Resolution Mass Spectrometry data for a hypothetical derivative of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for the unambiguous structural elucidation of this compound and its analogues. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the connectivity and fine structure of the molecule.
For example, the structure of 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]-ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, a complex derivative, was confirmed using ¹H-NMR analysis. google.com The chemical shifts (δ) and coupling constants (J) of the protons provide definitive evidence for the arrangement of substituents on the indoline (B122111) core and the nature of the side chains. In the ¹H NMR spectra of N-substituted indole-2- and 3-carboxamide derivatives, aromatic protons typically show chemical shifts in the range of δ 6.87–8.19 ppm, while N-substituted benzyl (B1604629) CH₂ protons may appear as singlets around δ 5.73–5.84 ppm. tandfonline.com Dynamic NMR studies on related N-carbomethoxylated indole derivatives have also been used to investigate hindered rotation around the N-C carbamate (B1207046) bond, revealing the presence of different conformers in solution. scielo.org.mx
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| Indoline-H4 | 7.15 | d, J=7.8 |
| Indoline-H6 | 6.95 | d, J=7.8 |
| -CH₂- (propyl) | 3.45 | t, J=6.0 |
| -CH₂- (propyl) | 1.75-1.85 | m |
| -CH₃ (propyl side chain) | 1.08 | d, J=6.2 |
Table 2: Selected ¹H-NMR spectral data for 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]-ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide in CDCl₃. google.com
X-ray Crystallography for Molecular Structure and Protein-Ligand Complex Determination
While a single-crystal X-ray structure for the parent this compound is not widely published, the technique has been applied to its derivatives. For instance, a crystalline form of an this compound derivative was characterized using X-Ray Powder Diffraction (XRPD), which provides a unique fingerprint for a specific polymorphic form. google.com The analysis of related spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione has been accomplished using single X-ray crystallography, confirming its triclinic crystal system and detailed molecular geometry. researchgate.net Similarly, the crystal structures of various indole analogues have been determined, revealing key intermolecular interactions like N–H···π, hydrogen bonds, and π···π stacking that govern the crystal packing. acs.org This information is critical for understanding solid-state properties and for rational drug design, where the precise geometry of a ligand is required to model its binding to a biological target.
| Technique | Compound Type | Finding | Reference |
| X-Ray Powder Diffraction (XRPD) | Crystalline Form-M of an this compound derivative | Characteristic diffraction pattern confirming a specific polymorphic form. | google.com |
| Single-Crystal X-ray Diffraction | 5-bromospiro[indoline-3,7'-pyrano[...]trione | Determined triclinic crystal system and refined molecular structure. | researchgate.net |
| Single-Crystal X-ray Diffraction | Imidazo[1,5-a]indol-3(2H)-one derivative | Elucidation of the complete 3D molecular structure. | researchgate.net |
Table 3: Summary of X-ray diffraction studies on this compound derivatives and related structures.
Chromatography for Purity Assessment and Isolation of this compound and its Derivatives
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives. Methods such as High-Performance Liquid Chromatography (HPLC) and flash chromatography are routinely employed in research and development.
Reverse-Phase HPLC (RP-HPLC) is a powerful method for determining the purity of final compounds and for quantitative analysis. A validated RP-HPLC method was developed for Silodosin, an this compound derivative, demonstrating the technique's utility. longdom.org This method effectively separates the active ingredient from potential impurities and degradation products. The purity of various indole-2-carboxamide derivatives has been confirmed to be ≥95% using HPLC-MS. mdpi.com
Flash chromatography is widely used for the preparative purification of synthesized indoline derivatives, often as a crucial step to isolate the target compound from reaction byproducts and unreacted starting materials. nih.govacs.org Furthermore, specialized chiral chromatography methods have been developed to separate enantiomers of related indazole-3-carboxamide-type compounds, which is critical as different enantiomers can exhibit significantly different biological activities. frontiersin.org
| Parameter | Condition |
| Instrument | Waters e2695 HPLC with PDA 2998 detector |
| Column | Unison C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20% Buffer (Dipotassium Hydrogen Phosphate, pH 3.0), 40% Methanol, 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 12 min |
Table 4: Chromatographic conditions for the RP-HPLC analysis of Silodosin, an this compound derivative. longdom.org
Emerging Research Frontiers and Future Prospects for Indoline 7 Carboxamide
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The development of efficient, scalable, and environmentally friendly methods for synthesizing indoline-7-carboxamide and its derivatives is a key focus of current research. Traditional methods, such as the Fischer indole (B1671886) synthesis, often require harsh conditions and can generate hazardous waste. rsc.org Modern approaches aim to overcome these limitations.
Recent advancements include:
Multicomponent Reactions (MCRs): A novel Ugi-type multicomponent reaction has been described for the synthesis of indole carboxamide amino amides. researchgate.net This method utilizes readily available starting materials, including indoles and CO2, to rapidly generate structurally diverse products in a single step, demonstrating good scalability. researchgate.net Another innovative two-step synthesis involves the Ugi four-component reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-catalyzed cyclization to produce multi-substituted indole-2-carboxamides. rsc.org This protocol is noted for its mild reaction conditions and use of low-toxicity building blocks. rsc.org
Flow Chemistry: Flow chemistry techniques are being employed to create more sustainable and efficient syntheses of indoline (B122111) derivatives. researchgate.net For instance, a two-step flow process for synthesizing indoline derivatives via reductive cyclization and N-alkylation avoids the isolation of intermediate products. researchgate.net This method utilizes a green solvent and atmospheric hydrogen pressure, highlighting its environmental benefits. researchgate.net
Catalytic C-H Functionalization: Rhodium-catalyzed C(sp2)–H carbonylation of indolines represents a straightforward pathway to C7-functionalized indoles. acs.org This additive-free approach uses dialkyl dicarbonates and carboxylic acid anhydrides as safe and easy-to-handle carbonyl sources, simplifying the protocol for synthesizing C7-carbonylated indolines. acs.org
Green Chemistry Approaches: Researchers are increasingly adopting green chemistry principles, such as using water as a solvent, employing solid acid catalysts, and utilizing microwave irradiation to synthesize indole derivatives. openmedicinalchemistryjournal.com For example, the use of a cellulose (B213188) sulfuric acid catalyst, which is non-hygroscopic and reusable, offers a green route for synthesis. openmedicinalchemistryjournal.com
These novel synthetic strategies are not only improving the efficiency and environmental footprint of this compound production but are also enabling the creation of more diverse and complex derivatives for biological screening. rsc.orgresearchgate.net
Identification of Undiscovered Biological Targets and Therapeutic Applications
While this compound derivatives have been extensively studied for certain therapeutic applications, ongoing research continues to uncover new biological targets and potential uses.
Initially recognized for their potent anti-HIV activity, derivatives of this compound have shown high efficacy against HIV-1 replication. rsc.orgnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the indole ring can significantly enhance antiviral potency. researchgate.netsci-hub.se For example, 4-fluoro substitution has been found to be favorable for anti-HIV activity. sci-hub.se
Beyond antiviral applications, emerging research points to a broader therapeutic potential:
Anticancer Activity: Carboxamide derivatives, in general, are a promising class of compounds for anticancer drug discovery due to their ability to interact with multiple oncogenic targets. nih.govmdpi.com N-substituted 1H-indole-2-carboxamides have demonstrated notable cytotoxicity against various cancer cell lines, including breast, leukemia, and colon cancer. nih.govmdpi.com The indole scaffold can interact with key cancer-related targets such as topoisomerase-DNA, PI3Kα, and EGFR. nih.gov
Enzyme Inhibition: Indoline derivatives are being investigated as inhibitors of various enzymes. For instance, they have been explored as inhibitors of carbonic anhydrase and VEGFR-2, which are implicated in tumor progression. researchgate.net Additionally, some derivatives have been identified as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.orgnih.gov
Other Therapeutic Areas: The versatile structure of the indole nucleus allows it to interact with a wide array of biological receptors, suggesting potential applications in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders. researchgate.netnih.gov For example, indole-7-carboxaldehyde, a related compound, serves as a building block for antiandrogens and antiplatelet agents.
The following table summarizes the diverse biological targets and therapeutic applications of this compound and its derivatives:
| Biological Target/Application | Description | Key Findings |
| Anti-HIV | Inhibition of HIV-1 replication. rsc.orgnih.gov | Fluorinated indole-7-carboxamide derivatives show potent activity, with some compounds exhibiting EC50 values in the nanomolar and even picomolar range. rsc.orgnih.gov |
| Anticancer | Cytotoxicity against various cancer cell lines. nih.govmdpi.com | N-substituted indole-2-carboxamides show significant activity against leukemia (K-562) and colon cancer (HCT-116) cell lines. nih.gov |
| Enzyme Inhibition | Inhibition of enzymes like carbonic anhydrase, VEGFR-2, and parasitic enzymes. researchgate.netacs.org | Dual inhibitors of carbonic anhydrase and VEGFR-2 show promise as anticancer agents. researchgate.net Indoline-2-carboxamides are effective against Trypanosoma brucei. acs.org |
| Anti-inflammatory | Modulation of inflammatory pathways. | Indole derivatives can inhibit enzymes like COX-1/2 and 5-LOX, which are involved in inflammation. |
| Neurodegenerative Diseases | Potential modulation of pathways involved in neurodegeneration. nih.gov | The endocannabinoid system, a target for some indole derivatives, is implicated in neurodegenerative diseases. nih.gov |
Development of Advanced Computational Models and Machine Learning Integration in Drug Discovery
Computational methods are playing an increasingly vital role in accelerating the discovery and optimization of this compound-based drugs. labinsights.nl These in silico approaches allow for the rapid screening of vast chemical libraries and the prediction of a compound's biological activity and physicochemical properties, significantly reducing the time and cost of drug development. labinsights.nl
Key computational and machine learning applications in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D QSAR models have been successfully developed for series of indole-7-carboxamides to predict their anti-HIV activity. researchgate.netfarmaciajournal.comfarmaciajournal.com These models help to identify the key physicochemical and structural features required for high potency, such as the importance of specific electrostatic and steric fields. researchgate.netfarmaciajournal.com
Molecular Docking: This technique is used to predict the binding affinity and interaction of novel compounds with their biological targets. nih.gov For instance, molecular docking studies have been used to understand how N-substituted indole-2-carboxamides bind to cancer-related targets like topoisomerase and protein kinases. nih.gov
Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. Pharmacophore models for indole-7-carboxamides have highlighted the importance of aromatic and hydrogen bond acceptor features for anti-HIV activity. researchgate.netfarmaciajournal.com
Machine Learning for Synthesis Planning: AI and machine learning are being developed to assist in planning the synthesis of small molecules. nih.gov While still an emerging area, these tools have the potential to suggest novel and more efficient synthetic routes for complex this compound derivatives. nih.gov
Predictive Models for Physicochemical Properties: Machine learning models can be trained to predict properties like solubility, permeability, and metabolic stability, which are crucial for a compound's drug-likeness.
The integration of these computational tools provides a powerful framework for the rational design of new this compound derivatives with improved efficacy and safety profiles. nih.govmdpi.com
Systems Biology Approaches to Understand Pleiotropic Effects and Polypharmacology
Systems biology offers a holistic perspective to understand how drugs interact with complex biological systems. darwinsdaemon.comresearchgate.net This approach is particularly relevant for compounds like this compound derivatives, which may exhibit pleiotropic effects (acting on multiple cellular pathways) and polypharmacology (binding to multiple targets). nih.govsemanticscholar.orgunibo.it
Harnessing Polypharmacology: The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to hit multiple targets simultaneously. nih.gov This can be particularly advantageous for treating complex diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov A chemical systems biology approach can be used to identify potential "off-targets" of a drug that may have therapeutic value, a strategy known as drug repositioning. plos.org
Network Modeling: A key tool in systems biology is network modeling, which can be used to simulate and analyze the complex web of interactions within a cell or organism. darwinsdaemon.comresearchgate.net By integrating 'omics' data (genomics, proteomics, metabolomics), researchers can build predictive models of how a drug like an this compound derivative will affect cellular networks, providing insights into its mechanism of action and potential side effects. darwinsdaemon.comresearchgate.net
By embracing systems biology, researchers can gain a more comprehensive understanding of the biological activities of this compound derivatives, paving the way for the development of safer and more effective multitargeted therapies.
Q & A
Q. What are the established synthetic routes for Indoline-7-carboxamide, and how can researchers validate the purity and structural integrity of synthesized batches?
- Methodological Answer : this compound is typically synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution. To validate purity, use high-performance liquid chromatography (HPLC) with a purity threshold >98%. Structural integrity is confirmed using - and -NMR spectroscopy to verify proton and carbon environments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Detailed protocols for characterization should follow IUPAC guidelines, including reporting solvent systems, instrument parameters, and spectral interpretations .
Q. What in vitro assays are commonly used to assess the biological activity of this compound derivatives?
- Methodological Answer : Common assays include:
- Enzyme inhibition assays : Measure IC values using fluorometric or colorimetric substrates (e.g., kinase or protease activity assays).
- Cell viability assays : Utilize MTT or resazurin-based protocols with appropriate positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to account for variability .
Q. How should researchers design dose-response experiments for this compound in preclinical models?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full dose-response curves. Include vehicle controls and reference compounds (e.g., known inhibitors). For in vivo studies, adhere to OECD guidelines for animal welfare, with sample sizes calculated via power analysis (α = 0.05, β = 0.2). Data should be normalized to baseline measurements and analyzed using nonlinear regression models (e.g., Hill equation) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions while minimizing by-product formation?
- Methodological Answer : Employ design of experiments (DoE) approaches, such as factorial design, to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR. By-products are characterized using LC-MS and mitigated by adjusting stoichiometry or introducing scavengers (e.g., molecular sieves for moisture-sensitive steps). Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps .
Q. What strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Address this by:
- Conducting ADME studies : Plasma stability assays, microsomal metabolism tests, and Caco-2 permeability assays.
- Using prodrug strategies : Modify carboxylate groups to enhance absorption.
- Validating in vivo models: Ensure disease relevance (e.g., xenograft models for oncology) and use pharmacodynamic biomarkers (e.g., target engagement assays) .
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
- Methodological Answer : Contradictions may stem from dynamic effects (NMR reflects solution-state conformers) vs. static structures (X-ray). Use computational tools like density functional theory (DFT) to model equilibrium geometries. Compare experimental NMR chemical shifts with computed values (e.g., via Gaussian software). For crystallography, ensure resolution <1.2 Å and validate hydrogen bonding networks. Cross-validate with alternative techniques like circular dichroism (CD) for chiral centers .
Q. What methodologies are recommended for systematic reviews of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Follow PRISMA guidelines for literature screening. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to extract physicochemical descriptors (logP, PSA). Perform meta-analysis using hierarchical clustering or principal component analysis (PCA) to identify critical substituents. Highlight gaps (e.g., understudied halogen substitutions) and propose hypotheses for combinatorial libraries .
Data Presentation & Reproducibility
Q. How should researchers present contradictory enzymatic inhibition data across multiple this compound analogs?
- Methodological Answer : Use heatmaps or radar charts to visualize potency trends. Annotate outliers with possible explanations (e.g., solubility issues, assay interference). Provide raw data in appendices and processed data in main figures. Include error bars (SEM/SD) and p-values. For reproducibility, detail buffer compositions, incubation times, and equipment calibration protocols .
Q. What protocols ensure reproducibility in this compound’s synthetic scale-up?
- Methodological Answer : Document batch-specific parameters (e.g., stirring rate, cooling gradients). Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Validate intermediates via inline NMR and report deviations (>5% yield difference). Include hazard analysis (e.g., thermal stability via DSC) and safety protocols per OSHA guidelines .
Ethical & Safety Considerations
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodological Answer :
Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., GHS pictograms). Use fume hoods for powder handling, nitrile gloves, and eye protection. Store at recommended temperatures (e.g., –20°C for light-sensitive batches). Dispose of waste via approved chemical disposal programs. Include emergency contact protocols (e.g., CHEMTREC) in lab manuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
